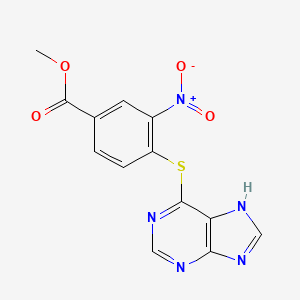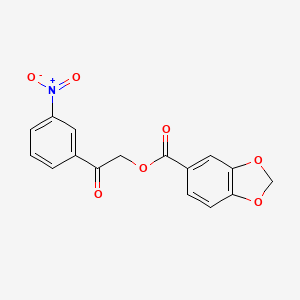
4-(allyloxy)-N-(2-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions utilizing specific reagents and catalysts to achieve the desired product. For example, a liquid crystalline compound similar to 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide can be synthesized from allyl 2-hydroxyethylether and ethyl 4-hydroxybenzoate, showcasing the intricate balance of conditions needed to yield such compounds with high purity and yield (Qingjun, 2007).
Molecular Structure Analysis
The molecular structure of 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives is characterized using various analytical techniques such as NMR, X-ray diffraction, and IR spectroscopy. These analyses reveal the orientation of molecules, bond lengths, angles, and the overall geometry, contributing to the understanding of their physical and chemical properties. For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative provided insights into the orientation differences between molecules within the crystal lattice (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
Chemical reactions involving 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives can be diverse, ranging from simple substitutions to complex cyclizations. The Bischler-Napieralski reaction, for instance, highlights the cyclization processes that can be employed to synthesize novel compounds with significant structural diversity (Browne, Skelton, & White, 1981). Such reactions are pivotal in exploring the chemical landscape of benzamide derivatives for various applications.
Physical Properties Analysis
The physical properties of 4-(allyloxy)-N-(2-pyridinylmethyl)benzamide derivatives, such as melting points, solubility, and crystalline form, are crucial for their practical applications. These properties can significantly influence the compound's behavior in different environments and its suitability for specific purposes. The polymorphism of similar compounds, for example, indicates the existence of multiple crystalline forms with different physical properties, which can be characterized by X-ray powder diffractometry, thermal analysis, and infrared spectroscopy (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, dictate the compound's utility in various chemical reactions and applications. Analysis of these properties often involves studying the compound's behavior under different chemical conditions and its interaction with different reagents and catalysts. For instance, the synthesis and antibacterial activity of some N-(3-hydroxy-2-pyridyl) benzamides highlight the compound's potential bioactivity and reactivity towards specific biological targets (Mobinikhaledi et al., 2006).
Eigenschaften
IUPAC Name |
4-prop-2-enoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-11-20-15-8-6-13(7-9-15)16(19)18-12-14-5-3-4-10-17-14/h2-10H,1,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKVQVQUMKYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5533611.png)
![4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5533619.png)
![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)
![2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5533625.png)


![1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5533648.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5533655.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-N'-phenylurea](/img/structure/B5533661.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B5533667.png)

![N-(4-chlorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5533677.png)
![2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5533683.png)